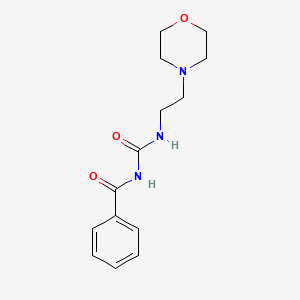

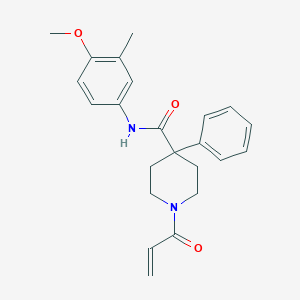

![molecular formula C20H23N5O3 B2538052 3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915928-07-3](/img/structure/B2538052.png)

3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure-Activity Relationship Studies

The compound "3-(2-methoxyethyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is closely related to the class of imidazo[2,1-f]purinones, which have been studied for their potential as A(3) adenosine receptor antagonists. These compounds, with a xanthine core, have been modified at the 1-, 3-, and 8-positions to enhance potency and hydrophilicity. The binding disposition of these molecules to the A(3) receptor has been explored through docking and 3D-QSAR studies, indicating the importance of specific substitutions for activity .

Synthesis Analysis

The synthesis of related imidazo purine diones involves several steps, starting from 5-nitrosopyrimidine derivatives. For instance, 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through intramolecular alkylation, which required the preparation of intermediate compounds with hydroxyethyl and mesyl groups. These intermediates were then transformed into the desired purine diones. Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied .

Molecular Structure Analysis

While the exact molecular structure of "this compound" is not provided, related compounds have been characterized spectroscopically and theoretically. Studies include the optimization of molecular structures, vibrational frequency analysis, and NMR chemical shifts calculations. HOMO and LUMO analyses are used to assess charge transfer within the molecule, and NBO analysis helps understand the stability arising from hyper-conjugative interactions and charge delocalization. These techniques could be applied to the compound to gain insights into its molecular structure .

Chemical Reactions Analysis

The chemical reactivity of imidazo purine diones can be inferred from their molecular structure analysis. The presence of various substituents can affect the molecule's reactivity, and the HOMO-LUMO gap can give an indication of its chemical stability. The hyperpolarizability calculations suggest potential applications in non-linear optics, which could also hint at the reactivity of the compound under study .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structure and the properties of similar compounds. For example, the introduction of methoxy and phenylethyl groups could influence the compound's hydrophilicity and lipophilicity, which are important for its interaction with biological targets like the A(3) adenosine receptor. The molecular electrostatic potential and Mulliken's net charges provide additional information on the distribution of electron density, which is crucial for understanding how the compound might interact with other molecules .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- The compound is part of a series of derivatives synthesized for pharmacological evaluation. Studies have shown that these compounds exhibit potent ligand activity for the 5-HT(1A) receptor, indicating potential anxiolytic and antidepressant activities. Preliminary studies highlighted a compound within this series showing anxiolytic-like activity, though it was weaker than Diazepam, suggesting its potential for further research in mental health applications (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

- Additional research into the structure-activity relationships of similar compounds has identified a spectrum of receptor activities, especially towards 5-HT1A and 5-HT7 receptors, and some showing additional affinity for dopamine D2 receptors. These findings underline the compound's relevance in exploring treatments for mood disorders (Zagórska et al., 2015).

Antiviral and Antihypertensive Activity

- Beyond its central nervous system potential, derivatives of similar structures have been evaluated for antiviral and antihypertensive activities. This diversifies the scientific interest in these compounds, indicating a broad spectrum of pharmacological applications (Nilov et al., 1995).

Analgesic Activity

- Research on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, which share a structural resemblance, has indicated significant analgesic activity. This highlights the compound's potential in pain management research (Zygmunt et al., 2015).

properties

IUPAC Name |

2-(2-methoxyethyl)-4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-13-12-24-16-17(22(3)20(27)23(18(16)26)10-11-28-4)21-19(24)25(13)14(2)15-8-6-5-7-9-15/h5-9,12,14H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRZDLWYCSUWBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![1-(3,4-dichlorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2537981.png)

![4-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2537984.png)

![1-(3-Chlorophenyl)-3-(2-(methylthio)benzo[d]thiazol-6-yl)urea](/img/structure/B2537989.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)